molecular formula C7H17ClN2O2 B1443306 N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride CAS No. 1219957-60-4

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride

Cat. No. B1443306
M. Wt: 196.67 g/mol
InChI Key: LCBWWICXDOQRTI-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride, also known as N-HDAH, is an organic compound used in a variety of scientific research applications. It is a colorless, water-soluble, crystalline solid with a melting point of 129-130°C. N-HDAH has been used in a variety of laboratory experiments as a reagent, catalyst, and solvent. It is a versatile compound that has been used in the synthesis of many compounds, in the study of enzyme kinetics, and in the study of the mechanism of action of various drugs.

Scientific Research Applications

X-ray Powder Diffraction in Potential Pesticides

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride is structurally related to compounds that have been characterized using X-ray powder diffraction. These compounds, including derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, are potential pesticides. The study provided new diffraction data, including peaks, intensities, and unit-cell parameters, contributing to the understanding of their crystal structures and potential applications in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).

Organic Synthesis and Structural Studies

The compound is also analogous to other organic structures involved in chemical synthesis and structural studies. For instance, in the field of organic chemistry, it is linked to the synthesis of N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides and related compounds, highlighting its relevance in the synthesis of complex organic molecules (Mukhanova, Kukushkin, Ivanov, Alekseeva, & Granik, 2007).

Cytochrome P450 System and Biodegradation

In environmental microbiology, a compound closely related to N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride was part of a study involving the Cytochrome P450 system, specifically EthBAD, which is instrumental in the N-deethoxymethylation of acetochlor, a widely used herbicide. The findings from this study are crucial for understanding the biodegradation pathways of certain herbicides, which could have implications for environmental pollution and herbicide resistance management (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Structural Analysis and Inclusion Compounds

The compound shares structural features with amide-containing isoquinoline derivatives studied for their ability to form gels and crystalline salts with various acids. These studies provide valuable insights into the structural aspects of these compounds and their potential applications, ranging from material sciences to pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).

Fluorescence Emission in Host–Guest Complexes

Related compounds have shown interesting fluorescence emission properties when forming host–guest complexes. This is particularly important for applications in fields like sensor technology and molecular recognition, where fluorescence can be a key indicator of complex formation or environmental conditions (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Characterization of Derivatives

Synthesis and structural characterization form a significant area of study for derivatives of N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride. These studies delve into the synthesis process, yield optimization, and structural analysis using techniques like IR and MS spectroscopy. This research underpins the compound's applications in synthetic chemistry and material sciences (Zhong-cheng & Wan-yin, 2002).

Chemosensors for Metal Ion Detection

Compounds structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride have been used to develop chemosensors for metal ion detection. These chemosensors are pivotal in environmental monitoring and health sciences, especially for detecting trace amounts of metal ions in various samples, including biological tissues and aqueous solutions (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,5-10)9-6(11)4-8-3;/h8,10H,4-5H2,1-3H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBWWICXDOQRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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